molecular formula C18H21BrO2 B1356405 Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- CAS No. 87477-67-6

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

Cat. No.: B1356405
CAS No.: 87477-67-6
M. Wt: 349.3 g/mol
InChI Key: HJQNLFKDLLAPBA-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-" features a benzene ring substituted at the 1-position with a 5-bromopentyloxy group (O-(CH₂)₅Br) and at the 4-position with a phenylmethoxy (benzyloxy, OCH₂C₆H₅) group. Its molecular formula is C₁₈H₂₁BrO₂, with a molecular weight of 359.26 g/mol.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNLFKDLLAPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529223
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87477-67-6
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- typically involves the reaction of 1-bromo-5-pentanol with 4-(phenylmethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenylmethoxy group can undergo oxidation or reduction. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues vary in substituent chain length, halogen type, or aromatic substituents. Below is a comparative analysis of relevant compounds identified in the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- Not found C₁₈H₂₁BrO₂ 359.26 5-bromopentyloxy, phenylmethoxy Long bromoalkyl chain; dual ether functionality
1-(Benzyloxy)-4-bromobenzene 6793-92-6 C₁₃H₁₁BrO 267.13 Benzyloxy, bromo Direct bromine substitution on ring; shorter structure
1-(Benzyloxy)-4-(2-bromoethoxy)benzene N/A C₁₅H₁₅BrO₂ 323.18 Benzyloxy, 2-bromoethoxy Shorter bromoalkoxy chain (2 carbons)
4-Bromophenyl phenyl ether 101-55-3 C₁₂H₉BrO 249.10 Phenoxy, bromo Simpler structure; lacks alkyl chain
4-(Benzyloxy)benzyl chloride 836-42-0 C₁₄H₁₃ClO 232.71 Benzyloxy, chloromethyl Chloromethyl group; melting point 77–79°C

Functional Group Impact on Properties

  • Chain Length: The 5-bromopentyloxy group in the target compound increases lipophilicity compared to shorter-chain analogues (e.g., 2-bromoethoxy in ).
  • Halogen Type : Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., in ) may influence reactivity in nucleophilic substitutions. Bromoalkoxy chains are more susceptible to elimination or displacement reactions than chlorinated counterparts.
  • Aromatic Substituents: The phenylmethoxy group provides steric bulk and aromatic stability, distinguishing it from non-aromatic ethers like 4-Bromophenyl phenyl ether .

Biological Activity

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-, with the molecular formula C18H21BrO2C_{18}H_{21}BrO_2 and a molecular weight of 349.3 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.

The compound is synthesized through the reaction of 1-bromo-5-pentanol with 4-(phenylmethoxy)phenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions typically involve heating to facilitate product formation.

Chemical Reactions

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles, leading to different derivatives.
  • Oxidation Reactions : The phenylmethoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : Reduction at the bromine site can produce corresponding alkanes.

The biological activity of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- is primarily attributed to its interaction with various biological molecules. The bromine atom facilitates nucleophilic substitution reactions, while the phenylmethoxy group may undergo oxidation or reduction processes. These interactions potentially lead to the formation of biologically active derivatives.

Toxicological Profile

Benzene derivatives have been associated with various health risks, including hematotoxicity and carcinogenic effects. Occupational exposure to benzene has been linked to acute myeloid leukemia and myelodysplastic syndromes. The compound's lipophilicity allows it to accumulate in lipid-rich tissues, which may enhance its toxicological effects .

Case Studies and Research Findings

  • Genomic Damage Assessment :
    • A study highlighted that benzene exposure leads to genomic damage in human cells, suggesting that compounds like Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- might similarly induce harmful effects through oxidative stress mechanisms .
  • Metabolism and Excretion :
    • Research indicates that benzene is metabolized primarily in the liver and lung, producing metabolites that can accumulate in bone marrow. This metabolic pathway is crucial for understanding the compound's potential toxic effects .
  • Comparative Analysis :
    • When compared to other halogenated benzene derivatives (e.g., chloro-, iodo-, fluorinated analogs), the brominated compound exhibits unique reactivity profiles that may influence its biological activity and toxicity.

Data Table: Summary of Biological Activities

Activity Type Description
Toxicity Associated with hematotoxicity; potential carcinogenic effects linked to benzene exposure .
Metabolism Primarily metabolized in the liver; produces reactive metabolites that may cause oxidative damage .
Reactivity Engages in nucleophilic substitution and oxidation reactions; unique reactivity compared to analogs.

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